molecular formula C13H19FN2O B2660337 2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline CAS No. 1233954-78-3

2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline

Cat. No.: B2660337
CAS No.: 1233954-78-3
M. Wt: 238.306
InChI Key: YFJOXACNOFWELQ-UHFFFAOYSA-N
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Description

2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline is a tertiary amine derivative characterized by a fluorine-substituted aniline core linked to a 1-methylpiperidin-4-yl methoxy group.

Properties

IUPAC Name

2-fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-16-7-5-10(6-8-16)9-17-12-4-2-3-11(14)13(12)15/h2-4,10H,5-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJOXACNOFWELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Fluorination: Introduction of the fluorine atom onto the benzene ring.

    Amination: Introduction of the aniline group.

    Etherification: Formation of the methoxy group attached to the piperidine ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis efficiently .

Chemical Reactions Analysis

2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents on the benzene ring are replaced by nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring play crucial roles in determining its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine)

  • Key Structural Features :
    • Shares the (1-methylpiperidin-4-yl)methoxy substituent at the aromatic ring.
    • Contains a quinazoline core instead of an aniline group.
    • Additional bromo and methoxy substituents enhance steric bulk and electronic effects.
  • Pharmacological Role: Approved for thyroid cancer and investigated for non-small cell lung cancer due to its dual inhibition of VEGF and EGFR kinases .
  • Comparison : The absence of a quinazoline ring in 2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline may reduce kinase-targeting efficacy but improve metabolic stability due to simplified architecture.

Lapatinib (N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine)

  • Key Structural Features :
    • Quinazoline core with furan and sulfonamide substituents.
    • Fluorophenyl methoxy group differs in substitution pattern compared to the target compound.
  • Pharmacological Role : EGFR and HER2 inhibitor used in breast cancer.
  • Comparison : Lapatinib’s complex substituents enhance target specificity but may increase off-target risks, whereas the simpler aniline-piperidine scaffold of this compound could offer broader pharmacokinetic adaptability .

4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline

  • Key Structural Features :
    • Aniline core modified with a sulfonyl-piperidine group.
    • Ethyl substituent on the piperidine ring alters steric and electronic properties.
  • Application : Used in organic synthesis and as a precursor for sulfonamide-based pharmaceuticals.

Data Table: Comparative Properties

Compound Name Molecular Weight Core Structure Key Substituents Biological Target/Application
This compound 254.31 g/mol Aniline Fluorine, (1-methylpiperidin-4-yl)methoxy Under investigation (kinase pathways?)
Vandetanib 475.40 g/mol Quinazoline Bromo, methoxy, (1-methylpiperidin-4-yl)methoxy VEGFR/EGFR inhibitor (thyroid cancer)
Lapatinib 581.06 g/mol Quinazoline Chloro, fluorophenyl methoxy, sulfonamide HER2/EGFR inhibitor (breast cancer)
4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline 268.37 g/mol Aniline Sulfonyl, ethyl-piperidine Synthetic intermediate

Functional Group Impact on Bioactivity

  • Piperidine Methoxy Group : Common in Vandetanib and the target compound, this group enhances blood-brain barrier penetration and modulates receptor binding affinity .
  • Fluorine Substituent: In the target compound, fluorine increases electronegativity and metabolic resistance compared to non-halogenated analogs .
  • Quinazoline vs. Aniline : Quinazoline-based compounds (e.g., Vandetanib, Lapatinib) exhibit strong kinase inhibition but may suffer from higher toxicity, whereas aniline derivatives prioritize metabolic simplicity .

Biological Activity

2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline is a chemical compound with the molecular formula C13H19FN2O and a molecular weight of 238.3 g/mol. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The synthesis of this compound typically involves several steps, including fluorination, amination, and etherification. The introduction of the fluorine atom onto the benzene ring is crucial for enhancing its biological activity. The presence of the piperidine ring is also significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the piperidine moiety contribute to its binding affinity, potentially modulating various cellular processes.

In Vitro Studies

Recent studies have explored the compound's potential as an inhibitor of acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. Molecular docking studies suggest that it interacts favorably with critical residues in the AChE enzyme, indicating its potential as a therapeutic agent against neurodegenerative diseases .

Case Studies

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other compounds:

Compound NameKey FeaturesBiological Activity
2-FluoroanilineLacks piperidine and methoxy groupsDifferent chemical properties
6-[(1-Methylpiperidin-4-yl)methoxy]anilineLacks fluorine atomVaries in reactivity
2-Fluoro-6-methoxyanilineLacks piperidine groupDifferent applications

Future Research Directions

Ongoing research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for investigation include:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced bioactivity.
  • Mechanistic Studies : To explore specific pathways affected by this compound in various biological systems.

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